(S)-UFR2709
Overview
Description
(S)-UFR2709 is an organic compound that belongs to the ester class of chemicals Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester typically involves the esterification of benzoic acid with [(2S)-1-methylpyrrolidine-2-yl]methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the efficiency and yield of the reaction . These catalysts are preferred in industrial settings due to their reusability and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-UFR2709 can undergo various chemical reactions, including:
Reduction: Reduction of the ester can produce the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzoic acid moiety.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nitration of the aromatic ring can be achieved using nitric acid and sulfuric acid.
Major Products Formed
Hydrolysis: Benzoic acid and [(2S)-1-methylpyrrolidine-2-yl]methanol.
Reduction: The corresponding alcohols.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
(S)-UFR2709 has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release benzoic acid and [(2S)-1-methylpyrrolidine-2-yl]methanol, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Another ester of benzoic acid, commonly used in fragrances and flavors.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
[(2S)-1-methylpyrrolidine-2-yl]methyl acetate: An ester with a similar pyrrolidine moiety but derived from acetic acid instead of benzoic acid.
Uniqueness
(S)-UFR2709 is unique due to its specific combination of benzoic acid and [(2S)-1-methylpyrrolidine-2-yl]methanol. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14-9-5-8-12(14)10-16-13(15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVQMUATEFMGFD-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1COC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.